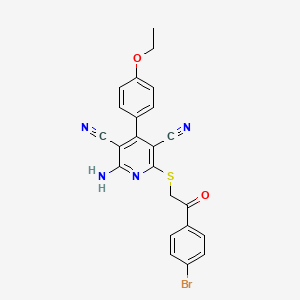
2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C23H17BrN4O2S and its molecular weight is 493.38. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antibacterial Activities
Compounds related to the specified chemical structure have been explored for their potential antimicrobial and antibacterial properties. For instance, derivatives of cyanopyridine, including 2-aminoethylthio and 2-thioxo derivatives, demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values spanning from 6.2 to 100 µg/mL. The most active compounds in this category showed a potent antimicrobial effect, indicating the potential of such derivatives for developing new antibacterial agents (Bogdanowicz et al., 2013).
Corrosion Inhibition
Another significant application of similar pyridine derivatives is in the field of corrosion inhibition, particularly for protecting mild steel in acidic environments. A study revealed that certain pyridines exhibited mixed-type inhibition behavior, with one compound achieving an inhibition efficiency of 97.6% at a concentration of 1.22 mmol L–1. This indicates the potential utility of these compounds in industrial applications where corrosion resistance is crucial, supported by electrochemical and surface analysis methods (Sudheer & Quraishi, 2014).
Structural and Chemical Analysis
Research has also focused on the structural analysis of related compounds, including the determination of crystal structures through X-ray diffraction. These studies provide detailed insights into the molecular configurations and interactions that contribute to the biological and chemical properties of these derivatives. Understanding the crystal structure can inform the synthesis of new compounds with optimized properties for specific applications (Ganapathy et al., 2015).
Synthesis of Heterocyclic Compounds
The chemical framework of such pyridine derivatives serves as a foundation for synthesizing a diverse range of heterocyclic compounds, including those with potential antibacterial and therapeutic applications. Techniques like the Hantzsch and Shioiri methods have been applied to synthesize complex structures that could be relevant for antibiotic development, indicating the versatility and potential of these chemical scaffolds in drug discovery (Okumura et al., 1998).
特性
IUPAC Name |
2-amino-6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O2S/c1-2-30-17-9-5-15(6-10-17)21-18(11-25)22(27)28-23(19(21)12-26)31-13-20(29)14-3-7-16(24)8-4-14/h3-10H,2,13H2,1H3,(H2,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVGNLDHPIIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Br)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-((2-(4-bromophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2835651.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2835652.png)
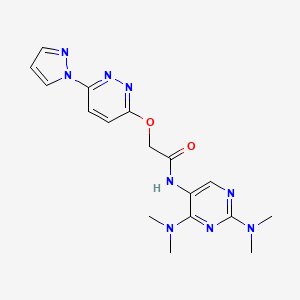

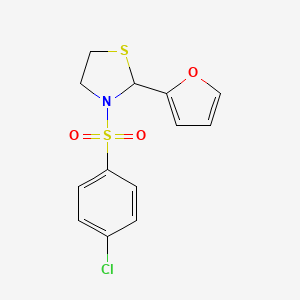
![2-[1-(Dimethylamino)-3-(4-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2835658.png)
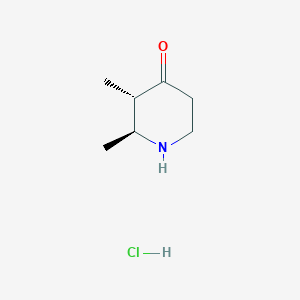



![1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene](/img/structure/B2835663.png)
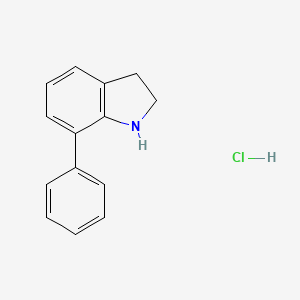
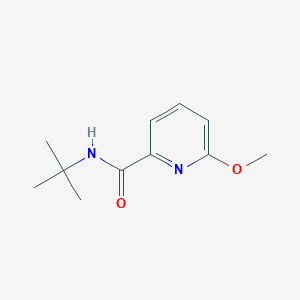
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)